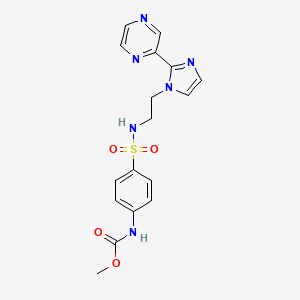

methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate backbone linked to a sulfamoylphenyl group and a pyrazine-substituted imidazole moiety. Its structure combines pharmacophoric elements common in agrochemicals and pharmaceuticals:

- Carbamate group: Known for pesticidal activity (e.g., inhibition of acetylcholinesterase or microtubule assembly) .

- Sulfamoylphenyl group: Imparts sulfonamide-like properties, often associated with herbicidal or antimicrobial action .

- Pyrazin-2-yl-imidazole: A heterocyclic system that enhances binding to biological targets, such as fungal or bacterial enzymes .

Its pyrazine and imidazole rings may confer unique selectivity compared to classical carbamates .

Properties

IUPAC Name |

methyl N-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-27-17(24)22-13-2-4-14(5-3-13)28(25,26)21-9-11-23-10-8-20-16(23)15-12-18-6-7-19-15/h2-8,10,12,21H,9,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZIUDILOAGCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s common for compounds with similar structures to interact with various enzymes and receptors in the body, influencing their function.

Mode of Action

Compounds with similar structures often work by binding to their target proteins, altering their function and leading to changes in cellular processes.

Biochemical Pathways

These effects can lead to changes in cellular function and overall physiology.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.

Result of Action

The effects would likely depend on the specific targets of the compound and the biochemical pathways it influences.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Carbamate Backbone and Bioactivity

- Target compound: Combines carbamate with sulfamoyl and pyrazine-imidazole, likely broadening its mode of action compared to simpler carbamates like asulam (herbicidal) or benomyl (fungicidal) .

- Asulam vs. Target compound : Both feature sulfonamide-carbamate motifs, but the pyrazine-imidazole in the target may enhance binding to fungal enzymes over plant-specific targets .

Heterocyclic Systems

- Pyrazine-imidazole vs. Benzimidazole (Benomyl): Benomyl’s benzimidazole targets β-tubulin in fungi, while the pyrazine-imidazole in the target compound could interact with heme-containing proteins or nucleic acids, suggesting divergent antifungal mechanisms .

- Nitroimidazole () : The nitro group in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate confers redox activity (e.g., antiparasitic action), absent in the pyrazine-based target compound .

Physicochemical Properties

- Planar vs. non-planar structures: The planar carbamoyloxymethyl group in ’s compound enhances crystallinity and stability, whereas the target compound’s flexible ethylsulfamoyl linker may increase conformational adaptability for target binding .

Q & A

Q. What are the optimized synthetic routes for methyl (4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole ring formation : Pyrazine derivatives are coupled with imidazole precursors under catalytic conditions (e.g., Pd-mediated cross-coupling) .

Sulfamoyl group introduction : Reaction of intermediates with sulfamoyl chloride in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .

Carbamate functionalization : Methyl carbamate groups are added via nucleophilic substitution, using reagents like methyl chloroformate in the presence of a base (e.g., triethylamine) .

Critical Intermediates :

- 2-(Pyrazin-2-yl)-1H-imidazole .

- 4-(N-(2-aminoethyl)sulfamoyl)phenyl carbamate .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazine-imidazole core and sulfamoyl linkages .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode for carbamate detection) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water gradients .

Q. What are the primary biological targets or pathways investigated for this compound?

Methodological Answer:

- Enzyme inhibition assays : Tested against kinases or hydrolases due to the sulfamoyl and carbamate groups’ electrophilic properties .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyrazine-imidazole hybrids?

Methodological Answer: Discrepancies often arise from:

- Reagent purity : Use of anhydrous solvents and freshly distilled amines to avoid side reactions .

- Catalyst optimization : Screening Pd catalysts (e.g., Pd(PPh) vs. PdCl) to improve coupling efficiency .

- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) enhances imidazole ring closure yields .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Fragment-based design : Synthesize analogs with modified pyrazine (e.g., pyridazine substitution) or carbamate (e.g., ethyl vs. methyl) groups .

- 3D-QSAR modeling : Align molecular descriptors (e.g., electrostatic potential maps) with bioactivity data using CoMFA or CoMSIA .

- Crystallography : Resolve X-ray structures of target-bound complexes to identify key binding motifs .

Q. How can researchers address conflicting bioactivity data across in vitro vs. in vivo models?

Methodological Answer:

Q. What strategies mitigate instability of the carbamate group under physiological conditions?

Methodological Answer:

- Prodrug design : Replace methyl carbamate with tert-butyl or p-nitrophenyl esters to delay hydrolysis .

- pH-sensitive formulations : Encapsulate in liposomes stabilized at pH 7.4 to reduce premature degradation .

Q. How can researchers validate the compound’s selectivity for specific molecular targets?

Methodological Answer:

- Competitive binding assays : Use radiolabeled probes (e.g., H-ATP) in kinase panels to assess off-target effects .

- CRISPR-Cas9 knockout models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm mechanism .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

Q. How should researchers design multi-parametric stability studies for this compound?

Methodological Answer:

- ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH) over 6 months, monitoring degradation via HPLC .

- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidizers (HO) to identify degradation pathways .

Advanced Methodological Challenges

Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to assess binding affinities .

- MetaSite : Predict metabolic hotspots (e.g., sulfamoyl vs. carbamate regions) based on molecular orbital interactions .

Q. How can researchers reconcile discrepancies in solubility measurements across solvent systems?

Methodological Answer:

- Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and DMSO, validated by nephelometry .

- Thermodynamic modeling : Apply Hansen solubility parameters to correlate with solvent polarity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.